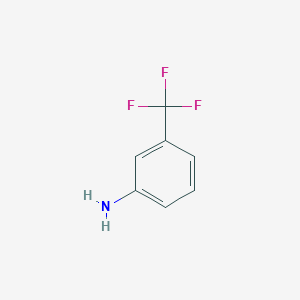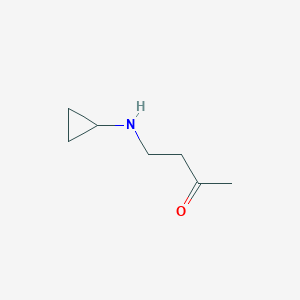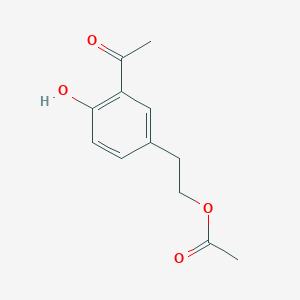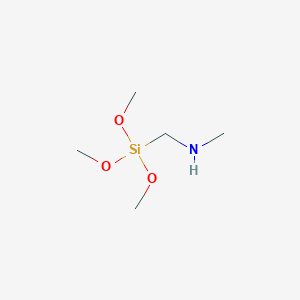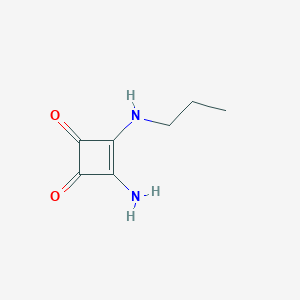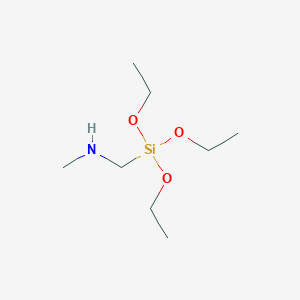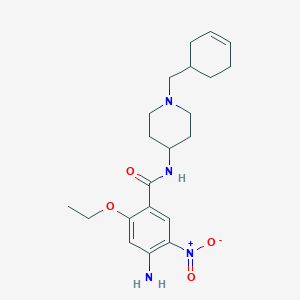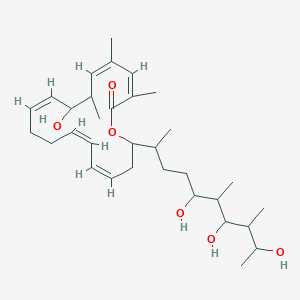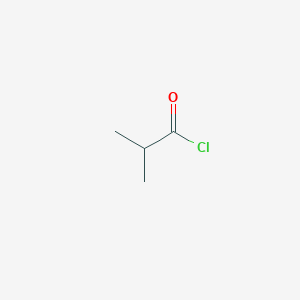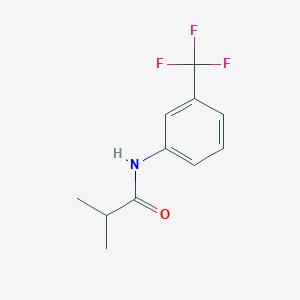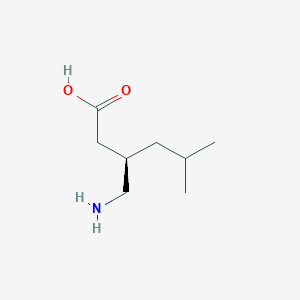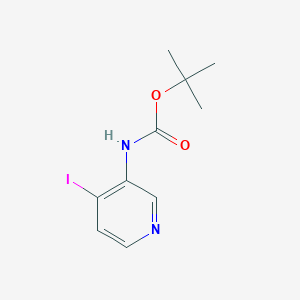
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
“(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C10H13IN2O2 . It is used in various chemical reactions and has several applications in research .
Molecular Structure Analysis
The molecular structure of “(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” is determined by its molecular formula, C10H13IN2O2 . It contains an iodopyridinyl group attached to a carbamic acid tert-butyl ester .Physical And Chemical Properties Analysis
“(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” has a molecular weight of 320.13 . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Pesticide Development
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, as a carbamate, is known for its ability to inhibit enzymes like acetylcholinesterase (AChE). Carbamates such as this compound inhibit AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site, followed by hydrolysis of the carbamoyl enzyme. This process, known as decarbamoylation, can be relatively slow, leading to prolonged enzyme inhibition. Such properties make carbamates effective as insecticides and therapeutic agents in various applications, highlighting their importance in pesticide development and potentially in therapeutic contexts (Rosenberry & Cheung, 2019).
Biotechnological Production and Green Chemistry
Carbamates, including derivatives of carbamic acid, are significant in the biotechnological production of chemicals. Lactic acid, a notable hydroxycarboxylic acid, is produced commercially via the fermentation of sugars in biomass. Lactic acid serves as a precursor for various chemicals, including pyruvic acid, acrylic acid, and lactate ester, through chemical and biotechnological routes. This highlights the potential of carbamic acid derivatives in the field of green chemistry and biotechnology, offering sustainable alternatives for the production of valuable chemicals (Gao, Ma, & Xu, 2011).
Synthesis of Bioactive Compounds
The structure of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester allows for the synthesis of bioactive compounds. Cinnamic acid derivatives, which share a similar functional group reactivity, have been extensively researched for their medicinal properties. These derivatives have shown potential as anticancer agents, and their synthesis and biological evaluation have gained significant attention. This indicates the broader applicability of carbamic acid tert-butyl esters in the synthesis of bioactive molecules with potential therapeutic uses (De, Baltas, & Bedos-Belval, 2011).
Applications in Cosmetic, Agronomic, and Pharmaceutical Industries
Natural neo acids and their derivatives, including carbamic acid tert-butyl esters, exhibit various biological activities. These compounds are promising for chemical preparations as antioxidants and for their anticancer, antimicrobial, and antibacterial properties. Additionally, some neo fatty acid derivatives have applications in cosmetic, agronomic, and pharmaceutical industries, emphasizing the multifaceted utility of carbamic acid derivatives in various sectors (Dembitsky, 2006).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” could involve exploring its potential uses in organic synthesis and its reactivity with various chemical reagents . Further studies could also investigate its physical and chemical properties under different conditions .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-iodopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKNUVWILSPUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

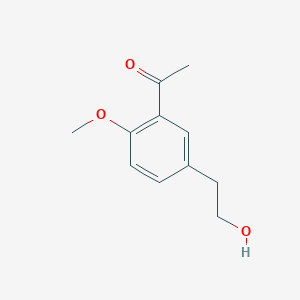
![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)
